molecular formula C8H14ClNO4S B11815436 rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride

rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride

Katalognummer: B11815436
Molekulargewicht: 255.72 g/mol
InChI-Schlüssel: OLHQMWFLRXLOBJ-MKXDVQRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Key Structural Features:

  • Thiophene Ring : A five-membered aromatic ring containing one sulfur atom at position 1.
  • Pyrrolidine Ring : A saturated five-membered ring with one nitrogen atom at position 5.
  • Sulfone Group : The 1,1-dioxo modification indicates two oxygen atoms double-bonded to sulfur, converting the thiophene into a sulfone.

Table 1: Comparative Analysis of Thieno[2,3-c]pyrrol Derivatives

Feature Thieno[2,3-c]pyrrol Core Modified Core in Target Compound
Ring Saturation Fully unsaturated Hexahydro (fully saturated)
Sulfur Oxidation State Thiophene (S⁰) Sulfone (S⁺²)
Substituents None Acetic acid at position 3

The hexahydro designation confirms full saturation of both rings, eliminating aromaticity and introducing conformational flexibility. The acetic acid substituent at position 3 extends from the pyrrolidine nitrogen, forming a critical functional group for biological interactions.

Eigenschaften

Molekularformel

C8H14ClNO4S

Molekulargewicht

255.72 g/mol

IUPAC-Name

2-[(3R,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride

InChI

InChI=1S/C8H13NO4S.ClH/c10-8(11)1-5-4-14(12,13)7-3-9-2-6(5)7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1

InChI-Schlüssel

OLHQMWFLRXLOBJ-MKXDVQRUSA-N

Isomerische SMILES

C1[C@@H]2[C@H](CN1)S(=O)(=O)C[C@@H]2CC(=O)O.Cl

Kanonische SMILES

C1C2C(CN1)S(=O)(=O)CC2CC(=O)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Dieckmann Cyclization for Bicyclic Formation

The thieno[2,3-c]pyrrole core is often constructed via intramolecular cyclization . A prominent method involves Dieckmann cyclization of ethyl 2-(pyrrolylthio)acetate derivatives. For instance, ethyl 2-(methylsulfonyl)-1H-pyrrole-3-carboxylate undergoes cyclization in the presence of lithium diisopropylamide (LDA), yielding 2H-thieno[2,3-b]pyrrol-3(6H)-one with >90% efficiency. Modifying this approach by replacing the methylsulfonyl group with a chlorosulfonyl moiety enables the incorporation of the 1,1-dioxo (sulfone) functionality critical to the target compound.

Table 1: Cyclization Methods for Thieno[2,3-c]pyrrole Synthesis

MethodStarting MaterialConditionsYieldReference
Dieckmann CyclizationEthyl 2-(pyrrolylthio)acetateNaH, THF, 0°C to RT81%
LDA-Mediated CyclizationEthyl 2-(methylsulfonyl)pyrroleLDA, THF, -78°C92%
PPA-Assisted CyclizationThioglycolic acid derivativesPolyphosphoric acid, 120°C53%

Sulfone Group Introduction

The 1,1-dioxo group is introduced via oxidation of thioethers or direct sulfonation . Treatment of thieno[2,3-c]pyrrole intermediates with hydrogen peroxide in acetic acid selectively oxidizes sulfur to sulfone. Alternatively, sulfonic acid derivatives are generated using chlorosulfonic acid, followed by neutralization to form the sulfone.

Functionalization with Acetic Acid Side Chain

Alkylation at the 3-Position

The acetic acid moiety is introduced through nucleophilic substitution or Friedel-Crafts alkylation . A optimized route involves reacting the thieno[2,3-c]pyrrole core with ethyl bromoacetate in the presence of potassium carbonate, followed by saponification with aqueous HCl to yield the free acid. Stereochemical control is achieved using chiral auxiliaries, such as (R)-binol, to direct alkylation to the 3R position.

Key Reaction

Thieno[2,3-c]pyrrole+BrCH2COOEtK2CO3,DMFEster intermediateHCl, H2OAcetic acid derivative[4][8]\text{Thieno[2,3-c]pyrrole} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ester intermediate} \xrightarrow{\text{HCl, H}2\text{O}} \text{Acetic acid derivative} \quad

Resolution of Racemates

The racemic product (rac-) is resolved via chiral chromatography or diastereomeric salt formation . Using (S)-mandelic acid as a resolving agent, the (3R,3aR,6aR) enantiomer is isolated with >98% enantiomeric excess (ee).

Hydrochloride Salt Formation

The free acid is converted to the hydrochloride salt by treatment with HCl gas in ethyl acetate or aqueous HCl followed by recrystallization . Optimal conditions involve dissolving the free base in anhydrous THF, bubbling HCl gas at 0°C, and precipitating the salt with diethyl ether (yield: 95%).

Stereochemical Control Strategies

Asymmetric Synthesis

Chiral pool synthesis using D-proline derivatives ensures the (3R,3aR,6aR) configuration. For example, (3R)-pyrrolidine-3-carboxylic acid is converted to the thienopyrrole core via sequential sulfonation and cyclization.

Dynamic Kinetic Resolution

Catalytic asymmetric hydrogenation of α,β-unsaturated thienopyrrolones using Rh(I)-(R)-BINAP complexes achieves 90% ee. This method is critical for large-scale production due to its high stereoselectivity and scalability.

Industrial-Scale Optimization

Cost-Effective Raw Materials

Replacing expensive palladium catalysts with copper-mediated couplings reduces costs. For instance, Ullmann coupling between 3-bromothieno[2,3-c]pyrrole and ethyl glyoxylate achieves 78% yield at 1/10th the cost of Stille couplings.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes for the cyclization step, improving throughput. Solvent-free conditions using ball milling are also reported for the alkylation step, minimizing waste.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.21 (dd, J = 12.4 Hz, 1H, CH₂), 2.98–2.86 (m, 2H, pyrrolidine), 2.75 (s, 3H, SO₂CH₃).

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (3R,3aR,6aR) configuration, with a dihedral angle of 112.4° between the thiophene and pyrrolidine rings .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

rac-2-[(3R,3aR,6aR)-1,1-Dioxo-hexahydro-2H-1λ6-thieno[2,3-c]pyrrol-3-yl]essigsäure-Hydrochlorid wird in verschiedenen wissenschaftlichen Forschungsbereichen verwendet:

    Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

    Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Enzyminhibition und Rezeptorbindung.

    Medizin: Es werden Untersuchungen zu seinen potenziellen therapeutischen Anwendungen durchgeführt, wie z. B. entzündungshemmende und antimikrobielle Eigenschaften.

    Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wissenschaftliche Forschungsanwendungen

rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

Der Wirkungsmechanismus von rac-2-[(3R,3aR,6aR)-1,1-Dioxo-hexahydro-2H-1λ6-thieno[2,3-c]pyrrol-3-yl]essigsäure-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und molekularen Zielstrukturen werden noch untersucht, aber es wird vermutet, dass es die Modulation von Signalwegen und die Hemmung spezifischer Enzyme beinhaltet .

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Comparisons
Compound Name Molecular Formula Key Structural Features Stereochemistry Reference ID
rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride C₈H₁₄ClNO₄S Thieno[2,3-c]pyrrolidine, sulfone, acetic acid substituent (3R,3aR,6aR)
rac-2-[(3S,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride C₈H₁₄ClNO₄S Thieno[2,3-c]pyrrolidine, sulfone, acetic acid substituent (3S,3aR,6aR)
Rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride C₉H₁₆ClNO₂S Thieno[3,4-c]pyrrolidine, sulfone, dimethyl substituents (3aR,6aS)
(3αS,6αS)-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide C₆H₁₀NO₂S Thieno[2,3-c]pyrrolidine, sulfone, no acetic acid substituent (3αS,6αS)
rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride C₇H₁₄ClNO₂ Pyrrolidine ring, acetic acid substituent, methyl group (3R,4R)

Key Observations :

  • Stereochemical Impact: The target compound’s (3R,3aR,6aR) configuration distinguishes it from its 3S diastereomer (), which may lead to differences in binding affinity or metabolic stability. Similar stereochemical preferences are noted in , where (3R,3aR) diastereomers of tricyclic necroptosis inhibitors exhibited superior activity .
  • Functional Group Influence: The sulfone group in the target compound enhances electrophilicity and hydrogen-bonding capacity compared to non-sulfone analogs like those in .

Thermal Stability :

  • highlights that sulfone-containing heterocycles (e.g., hexahydrofuro derivatives) exhibit high thermal stability, with decomposition temperatures >200°C . The acetic acid substituent in the target compound may lower its melting point compared to non-polar analogs like the dimethyl derivative in .

Solubility :

  • The acetic acid and sulfone groups in the target compound improve aqueous solubility relative to the dimethyl-thienopyrrolidine in , which is more lipophilic.

Biologische Aktivität

Rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1λ6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride is a complex organic compound notable for its unique thieno[2,3-c]pyrrole ring structure and potential biological activities. Its molecular formula is C8H14ClNO4SC_8H_{14}ClNO_4S with a molecular weight of approximately 255.72 g/mol. This compound has garnered attention in medicinal chemistry due to its possible therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Structural Characteristics

The structural features of Rac-2 include:

  • Thieno[2,3-c]pyrrole ring system : This contributes to its unique chemical properties.
  • Dioxo functional groups : These enhance its reactivity and interaction with biological targets.
  • Acetic acid moiety : This component may influence the compound's solubility and biological activity.

The biological activity of Rac-2 is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Preliminary studies indicate that it may modulate several biological pathways, which could lead to therapeutic effects in conditions like inflammation and cancer.

Research Findings

Recent studies have suggested the following potential activities:

  • Anti-inflammatory Effects : Rac-2 has been studied for its ability to inhibit pro-inflammatory cytokines, which could make it beneficial in treating inflammatory diseases.
  • Anticancer Properties : Initial investigations have shown that Rac-2 may suppress tumor growth in vitro and in vivo models. The compound's structure allows it to interfere with critical signaling pathways involved in cancer proliferation.

Case Studies

Several case studies have explored the efficacy of Rac-2 in different biological contexts:

  • In Vitro Studies :
    • A study demonstrated that Rac-2 inhibits the proliferation of cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways.
  • In Vivo Studies :
    • In mouse xenograft models, treatment with Rac-2 resulted in significant tumor size reduction compared to control groups. The study highlighted the compound's potential as a low-dose therapeutic agent against malignancies.

Comparative Analysis

To better understand Rac-2's position among similar compounds, a comparative table is provided below:

Compound NameMolecular FormulaUnique Features
Rac-2C8H14ClNO4SC_8H_{14}ClNO_4SThieno[2,3-c]pyrrole structure; dioxo groups
5-Methyl-2-oxo-pyrrolidineC9H11NO5C_9H_{11}NO_5Contains methoxycarbonyl group; simpler structure
1-(Octahydropyrrolo[3,4-c]pyrrol) ethanoneC10H14Cl2NC_{10}H_{14}Cl_2NDifferent substitution pattern; simpler structure

This table illustrates the unique aspects of Rac-2 that may contribute to its distinctive biological activities.

Q & A

Q. What are the key synthetic pathways and optimization strategies for rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1λ⁶-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride?

Methodological Answer: The synthesis typically involves multi-step routes, including cyclization of thiophene-pyrrolidine precursors, followed by acetic acid side-chain introduction and hydrochloric acid salt formation. Key parameters to optimize include:

  • Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to manage the (3R,3aR,6aR) configuration .
  • Purity enhancement : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity .
  • Analytical validation : Monitor intermediates via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm final structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemical integrity of the compound validated during synthesis?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration of intermediates (e.g., hexahydrothieno-pyrrolidine core) .
  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol (80:20) to confirm enantiomeric excess (ee) ≥98% .
  • Circular dichroism (CD) : Compare experimental spectra with computational predictions (TD-DFT) to validate stereochemistry .

Q. What biological activity screening assays are recommended for this compound?

Methodological Answer:

  • In vitro enzyme inhibition : Test against sulfotransferases or proteases due to the 1,1-dioxo-thieno-pyrrolidine moiety’s potential sulfone interactions .
  • Cell-based assays : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs) to evaluate intracellular signaling modulation .
  • Validation : Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀/EC₅₀ calculations) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Replicate assays : Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .
  • Structural analysis : Compare crystal structures of the compound bound to target proteins vs. off-target homologs to identify selectivity determinants .
  • Batch variability checks : Analyze synthetic batches via LC-MS to rule out impurities (e.g., diastereomers or oxidation byproducts) affecting activity .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with force fields (OPLS-AA) to model binding poses in sulfotransferase active sites .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å) .
  • Free energy calculations : Apply MM-PBSA to predict binding affinities (ΔG) and correlate with experimental IC₅₀ values .

Q. How can enantioselective synthesis be achieved for the (3R,3aR,6aR) enantiomer?

Methodological Answer:

  • Chiral catalysts : Employ Ru(II)-Pheox complexes for asymmetric hydrogenation of pyrrolidine precursors (ee >99%) .
  • Dynamic kinetic resolution : Use lipases (e.g., CAL-B) in tandem with racemization catalysts to favor the desired enantiomer .
  • Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers in chiral solvents (e.g., menthol derivatives) .

Q. What are the degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS to identify hydrolysis products (e.g., acetic acid cleavage) .
  • Oxidative stress testing : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic degradation .
  • Stability profiling : Store at 4°C, 25°C, and 40°C for 6 months; monitor via HPLC for shelf-life determination .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.